NM-3 - 181427-78-1

NM-3

Catalog Number: EVT-277223
CAS Number: 181427-78-1
Molecular Formula: C13H12O6
Molecular Weight: 264.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
NM-3 has been used in trials studying the treatment of Neoplasms.
2-(8-Hydroxy-6-methoxy-1-oxo-1H-isochromen-3-yl)propionic acid is a natural product found in Streptomyces eurocidicus with data available.
Isocoumarin NM-3 is an orally bioavailable antiangiogenic isocoumarin with potential antineoplastic activity. NM-3 inhibits vascular endothelial growth factor (VEGF), a pro-angiogenic growth factor, thereby inhibiting endothelial cell proliferation. This agent also induces apoptosis by a mechanism involving reactive oxygen species. (NCI04)
Source and Classification

NM-3 is classified as a synthetic organic compound derived from homophalic derivatives. It falls under the category of angiogenesis inhibitors, which are substances that prevent the growth of new blood vessels. The synthesis of NM-3 has been documented in various scientific publications, highlighting its potential therapeutic applications in oncology .

Synthesis Analysis

The synthesis of NM-3 has been achieved through several methodologies, primarily focusing on the total synthesis from homophalic derivatives. A notable method involves a six-step process starting from 2,4-dimethoxyhalobenzenes. This method includes:

  1. Demethylation: Activated methyl aryl ethers undergo demethylation to form the desired intermediates.
  2. Formation of Key Intermediates: The synthesis pathway incorporates various chemical reactions to build up the molecular framework of NM-3.
  3. Final Steps: The final steps involve purification and characterization to ensure the compound's structural integrity and purity.

The detailed reaction conditions, including temperature, solvents, and catalysts used at each stage, are critical for optimizing yield and purity .

Molecular Structure Analysis

Key Structural Features

  • Aromatic Rings: These provide stability and influence the compound's interaction with biological targets.
  • Methoxy Groups: These functional groups are significant for enhancing solubility and modulating biological activity.

Advanced techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are typically employed to elucidate the structure of NM-3 during synthesis .

Chemical Reactions Analysis

NM-3 participates in several chemical reactions that are essential for its synthesis and potential modifications. The primary reactions include:

  1. Nucleophilic Substitution: This is often involved in the formation of bonds between carbon atoms in aromatic systems.
  2. Oxidation-Reduction Reactions: These may play a role in modifying functional groups within the molecule.
  3. Coupling Reactions: Essential for forming complex structures from simpler precursors.

Understanding these reactions helps chemists optimize synthetic pathways and develop new derivatives with enhanced properties .

Mechanism of Action

The mechanism of action of NM-3 as an antiangiogenesis agent involves inhibiting specific signaling pathways that promote blood vessel formation. Key points include:

  1. Targeting Growth Factors: NM-3 may inhibit vascular endothelial growth factor (VEGF) signaling, which is crucial for angiogenesis.
  2. Modulating Cellular Responses: By affecting endothelial cell proliferation and migration, NM-3 disrupts the formation of new blood vessels.
  3. Impact on Tumor Microenvironment: The compound alters the tumor microenvironment by reducing blood supply, thereby limiting tumor growth.

These mechanisms highlight NM-3's potential effectiveness in cancer therapies aimed at restricting tumor vascularization .

Physical and Chemical Properties Analysis

NM-3 exhibits several physical and chemical properties relevant to its function:

  1. Solubility: Typically soluble in organic solvents due to its aromatic nature.
  2. Stability: The compound's stability under various pH conditions is crucial for its therapeutic application.
  3. Melting Point: Specific melting point data may be available through experimental characterization but was not detailed in the sources.

These properties influence how NM-3 can be formulated for use in clinical settings .

Applications

NM-3 has significant applications in scientific research and potential therapeutic contexts:

  1. Cancer Treatment: As an antiangiogenesis agent, NM-3 is being investigated for its ability to inhibit tumor growth by blocking blood supply.
  2. Research Tool: It serves as a model compound for studying angiogenesis mechanisms and developing new inhibitors.
  3. Pharmaceutical Development: The synthesis pathways explored for NM-3 can inform the development of related compounds with improved efficacy or reduced side effects.

The ongoing research into NM-3 emphasizes its importance in both basic science and applied therapeutic contexts .

Introduction to NM-3 in Oncological Research

NM-3 (chemical name: 4-chloro-5,6-dihydroxy-3-propylisocoumarin) represents a synthetically engineered isocoumarin derivative that has emerged as a promising therapeutic candidate in oncology due to its potent anti-angiogenic properties. Structurally characterized by a benzopyrone backbone with hydroxyl and chloro substitutions at strategic positions, this small molecule inhibitor occupies a distinctive niche within cancer pharmacology. Unlike conventional cytotoxic chemotherapeutics that directly target rapidly dividing tumor cells, NM-3 operates through a microenvironment-focused mechanism by disrupting the vascular networks essential for tumor survival and progression. Its development marked a pivotal transition in anti-cancer strategy from direct tumor cell annihilation to tumor starvation approaches that specifically compromise the tumor's blood supply infrastructure [7] [1].

Role of NM-3 in Anti-Angiogenic Therapy Development

NM-3 demonstrated pioneering significance in validating the therapeutic potential of synthetic isocoumarins for angiogenesis inhibition. Its mechanism centers on disrupting VEGF-mediated signaling (vascular endothelial growth factor), the dominant pathway in pathological tumor angiogenesis. Research revealed that NM-3 selectively inhibits endothelial cell proliferation and migration at concentrations that show minimal cytotoxicity toward normal cells or cancer cells themselves, establishing its anti-angiogenic specificity. Preclinical studies demonstrated its capacity to potentiate conventional chemotherapy by normalizing abnormal tumor vasculature, thereby improving drug delivery efficiency to tumor sites. This vascular normalization effect—characterized by reduced vessel leakiness, improved pericyte coverage, and enhanced perfusion—represented a paradigm shift from the earlier vascular destruction strategies that often exacerbated tumor hypoxia and metastasis [5] [8].

The compound's multi-target engagement extends beyond VEGF to include inhibition of fibroblast growth factor (FGF) and platelet-derived growth factor (PDGF) pathways, contributing to its broad-spectrum anti-angiogenic efficacy. This multi-factorial targeting assumes particular importance given the compensatory angiogenic pathway activation observed during single-target anti-angiogenic therapy. NM-3's ability to suppress hypoxia-inducible factor 1α (HIF-1α) stabilization under hypoxic conditions further disrupts a critical molecular driver of angiogenesis in solid tumors, positioning it as a microenvironment modulator with pleiotropic effects on tumor vasculature [10] [5].

Historical Context and Discovery in Neoplasm Research

The discovery trajectory of NM-3 began with the isolation and characterization of cytogenin, a natural isocoumarin metabolite identified through screening programs for microbial compounds with anti-tumor activity. Early pharmacological profiling of cytogenin revealed promising biological activity but suboptimal drug-like properties. This prompted systematic structure-activity relationship (SAR) investigations that culminated in the development of NM-3 as a synthetic analogue with enhanced potency and metabolic stability. The strategic chlorination at the C4 position and hydroxyl group placement proved critical for maximizing angiogenesis inhibition while maintaining acceptable pharmacokinetic profiles [7].

The transition from bench discovery to clinical evaluation occurred rapidly following compelling preclinical evidence. The Japanese Foundation for Cancer Research played a pivotal role in advancing NM-3 through initial IND-enabling studies. By the late 1990s, NM-3 had entered Phase I clinical trials in the United States (NCT00003967) as a potential treatment for solid tumors, marking the first clinical evaluation of a synthetic anti-angiogenic isocoumarin derivative. This progression from natural product inspiration to clinical candidate within a remarkably condensed timeframe exemplified the accelerating pace of anti-angiogenic drug development in the post-Folkman era [7] [9].

Table 1: Key Research Milestones in NM-3 Development

Year RangeDevelopment PhaseSignificant FindingsReference Source
1980-1985Natural Product IsolationCytogenin identified from microbial sources with anti-tumor activity [7]
1988-1992Analogue SynthesisCreation of NM-3 through strategic modification of cytogenin structure [7]
1993-1997Preclinical ValidationConfirmation of anti-angiogenic activity across multiple tumor models [7] [1]
1999-2005Early Clinical TrialsPhase I evaluation establishing safety profile and preliminary activity [7]

Position Within the Isocoumarin Derivative Class

Isocoumarins constitute a structurally diverse class of benzopyrone-derived natural products and synthetic compounds characterized by a 1H-2-benzopyran-1-one core. Within this chemical landscape, NM-3 belongs to the 3-alkyl-substituted subclass distinguished by a propyl chain at the C3 position. This structural feature differentiates it from simpler unsubstituted isocoumarins and confers distinct pharmacodynamic properties. The compound's dual hydroxylation at C5/C6 positions creates a catechol-like motif essential for its molecular target interactions, while the C4 chlorine substitution enhances both its biochemical potency and metabolic stability compared to oxygenated analogues [4] [7].

Properties

CAS Number

181427-78-1

Product Name

NM-3

IUPAC Name

2-(8-hydroxy-6-methoxy-1-oxoisochromen-3-yl)propanoic acid

Molecular Formula

C13H12O6

Molecular Weight

264.23 g/mol

InChI

InChI=1S/C13H12O6/c1-6(12(15)16)10-4-7-3-8(18-2)5-9(14)11(7)13(17)19-10/h3-6,14H,1-2H3,(H,15,16)

InChI Key

BPZCXUROMKDLGX-UHFFFAOYSA-N

SMILES

CC(C1=CC2=CC(=CC(=C2C(=O)O1)O)OC)C(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

isocoumarin NM-3
NM 3 compound
NM-3 compound
NM3 compound

Canonical SMILES

CC(C1=CC2=CC(=CC(=C2C(=O)O1)O)OC)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.